Cas no 2418693-89-5 (3-(Azidomethyl)-5-iodobenzoic acid)
3-(Azidomethyl)-5-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2418693-89-5
- EN300-26625644
- 3-(azidomethyl)-5-iodobenzoic acid
- 3-(Azidomethyl)-5-iodobenzoic acid
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- Inchi: 1S/C8H6IN3O2/c9-7-2-5(4-11-12-10)1-6(3-7)8(13)14/h1-3H,4H2,(H,13,14)
- InChI Key: SPBPQNXJEWHQLE-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)O)C=C(CN=[N+]=[N-])C=1
Computed Properties
- Exact Mass: 302.95047g/mol
- Monoisotopic Mass: 302.95047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 51.7Ų
3-(Azidomethyl)-5-iodobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26625644-0.05g |
3-(azidomethyl)-5-iodobenzoic acid |
2418693-89-5 | 95.0% | 0.05g |
$1320.0 | 2025-03-20 | |
| Enamine | EN300-26625644-0.1g |
3-(azidomethyl)-5-iodobenzoic acid |
2418693-89-5 | 95.0% | 0.1g |
$1384.0 | 2025-03-20 | |
| Enamine | EN300-26625644-0.25g |
3-(azidomethyl)-5-iodobenzoic acid |
2418693-89-5 | 95.0% | 0.25g |
$1447.0 | 2025-03-20 | |
| Enamine | EN300-26625644-0.5g |
3-(azidomethyl)-5-iodobenzoic acid |
2418693-89-5 | 95.0% | 0.5g |
$1509.0 | 2025-03-20 | |
| Enamine | EN300-26625644-1.0g |
3-(azidomethyl)-5-iodobenzoic acid |
2418693-89-5 | 95.0% | 1.0g |
$1572.0 | 2025-03-20 | |
| Enamine | EN300-26625644-2.5g |
3-(azidomethyl)-5-iodobenzoic acid |
2418693-89-5 | 95.0% | 2.5g |
$3080.0 | 2025-03-20 | |
| Enamine | EN300-26625644-5.0g |
3-(azidomethyl)-5-iodobenzoic acid |
2418693-89-5 | 95.0% | 5.0g |
$4557.0 | 2025-03-20 | |
| Enamine | EN300-26625644-10.0g |
3-(azidomethyl)-5-iodobenzoic acid |
2418693-89-5 | 95.0% | 10.0g |
$6758.0 | 2025-03-20 | |
| Enamine | EN300-26625644-1g |
3-(azidomethyl)-5-iodobenzoic acid |
2418693-89-5 | 1g |
$1572.0 | 2023-09-12 | ||
| Enamine | EN300-26625644-5g |
3-(azidomethyl)-5-iodobenzoic acid |
2418693-89-5 | 5g |
$4557.0 | 2023-09-12 |
3-(Azidomethyl)-5-iodobenzoic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-(Azidomethyl)-5-iodobenzoic acid
3-(Azidomethyl)-5-iodobenzoic Acid: A Versatile Compound in Modern Chemical and Pharmaceutical Research
3-(Azidomethyl)-5-iodobenzoic acid (CAS No. 2418693-89-5) is a multifunctional compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical biology and pharmaceutical research. This compound features an azide group and an iodine atom, which make it a valuable building block for a wide range of synthetic transformations and bioconjugation reactions.
The azide group in 3-(Azidomethyl)-5-iodobenzoic acid is a key functional group that can participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in the synthesis of complex molecules, including peptides, proteins, and polymers. The high efficiency and selectivity of CuAAC make it an indispensable tool in the development of targeted drug delivery systems and biomaterials.
The iodine atom in 3-(Azidomethyl)-5-iodobenzoic acid provides additional synthetic versatility. Iodine is a good leaving group, making it easy to replace with other functional groups through various substitution reactions. This property is particularly useful in the synthesis of radiolabeled compounds for imaging applications, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The ability to introduce radioisotopes into molecules allows for non-invasive monitoring of biological processes and disease progression.
In the context of pharmaceutical research, 3-(Azidomethyl)-5-iodobenzoic acid has shown promise as a scaffold for the development of novel therapeutic agents. The combination of the azide and iodine functionalities allows for the creation of molecules with tailored pharmacological properties. For example, recent studies have explored the use of this compound in the design of prodrugs that can be activated under specific conditions, such as enzymatic cleavage or light exposure. This approach can enhance drug efficacy while reducing side effects.
Moreover, 3-(Azidomethyl)-5-iodobenzoic acid has been utilized in the development of small-molecule inhibitors targeting specific enzymes and receptors. The azide group can be used to form covalent bonds with cysteine residues on protein surfaces, leading to potent and selective inhibition. This strategy has been applied to the discovery of inhibitors for kinases, proteases, and other important biological targets.
In addition to its applications in drug discovery, 3-(Azidomethyl)-5-iodobenzoic acid has found use in materials science. The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced biocompatibility or controlled release capabilities. These materials have potential applications in tissue engineering, drug delivery systems, and biomedical devices.
The synthesis of 3-(Azidomethyl)-5-iodobenzoic acid typically involves several steps, including the introduction of the azide group through azidation reactions and the addition of the iodine atom via halogenation processes. Recent advancements in synthetic methods have made these transformations more efficient and scalable, facilitating the production of this compound on a larger scale.
In conclusion, 3-(Azidomethyl)-5-iodobenzoic acid (CAS No. 2418693-89-5) is a versatile compound with a wide range of applications in chemical biology, pharmaceutical research, and materials science. Its unique combination of functional groups makes it an invaluable tool for researchers seeking to develop new drugs, biomaterials, and imaging agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.
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